Methyl Benzofuran-4-Carboxylate

Vue d'ensemble

Description

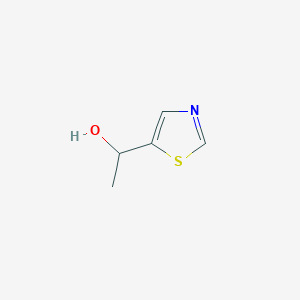

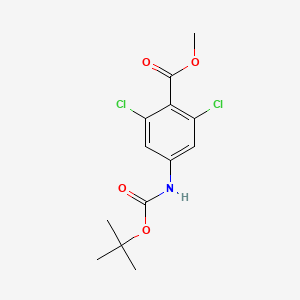

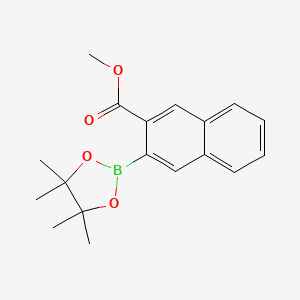

“Methyl Benzofuran-4-Carboxylate” is a chemical compound with the CAS Number: 41019-56-1 . It has a molecular weight of 176.17 . The IUPAC name for this compound is methyl 1-benzofuran-4-carboxylate .

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular formula of “this compound” is C10H8O3 . The InChI code for this compound is InChI=1S/C10H8O3/c1-12-10 (11)8-3-2-4-9-7 (8)5-6-13-9/h2-6H,1H3 .Chemical Reactions Analysis

Benzofuran compounds are known for their versatility in chemical reactions . They have been used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a flash point of 109.668 .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Methyl Benzofuran-4-Carboxylate is utilized in the synthesis of new compounds with potential antimicrobial activities. For instance, it has been used in the synthesis of novel derivatives of pyrazole-3-carboxylate and 1,3,4-oxadiazoles, which were tested for their antibacterial and antifungal activities against various bacteria and fungi (Siddiqui et al., 2013).

Inhibition of Cancer Cell Lines

A new benzofuran derivative, including methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate, was isolated from the leaves of Nicotiana tabacum and showed moderate inhibitory activities on human cancer cell lines (Xia et al., 2016).

Discovery of Orthogonal Synthesis Using Artificial Intelligence

Artificial intelligence systems have been used to explore synthetic routes for compounds like methyl 2-formylbenzofuran-7-carboxylate, demonstrating the potential of AI in discovering new methods for synthesizing benzofuran derivatives (Takabatake et al., 2020).

Role in Alzheimer's Disease Research

Benzofuran-based hybrid compounds, linked to N-methyl-N-benzylamine, have been synthesized and tested for their inhibitory activity against cholinesterase and beta-amyloid aggregation, which are key targets in Alzheimer's disease research (Rizzo et al., 2008).

Synthesis of Antimicrobial Derivatives

This compound derivatives have been synthesized and tested for their antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).

Synthesis of Schiff Bases for Antibacterial and Antitubercular Activity

Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives have been synthesized and showed significant activity against specific bacteria, suggesting potential applications in antibacterial and antitubercular therapy (Bodke et al., 2017).

Novel Polymer Synthesis

This compound has been used in the synthesis of highly functionalized polymers, like poly(benzofuran-co-arylacetic acid), which opens new avenues for diverse applications in materials science (Nan et al., 2017).

Mécanisme D'action

Target of Action

Methyl Benzofuran-4-Carboxylate, like other benzofuran derivatives, has been found to exhibit antimicrobial properties . The compound’s interaction with these cells can lead to their inhibition or destruction, thereby exhibiting its antimicrobial activity .

Mode of Action

It is known that benzofuran derivatives can interact with microbial cells in a way that inhibits their growth or leads to their destruction . For instance, some benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

It is likely that the compound interferes with essential biochemical processes in microbial cells, leading to their inhibition or destruction

Pharmacokinetics

It is known that improving the bioavailability of benzofuran derivatives is a target achieved with most of the more recent compounds, allowing for once-daily dosing

Result of Action

The result of this compound’s action is the inhibition or destruction of microbial cells, thereby exhibiting its antimicrobial activity . This can lead to the treatment of infections caused by these microbes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “Methyl Benzofuran-4-Carboxylate” and similar compounds may have potential applications in the development of new therapeutic agents.

Propriétés

IUPAC Name |

methyl 1-benzofuran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-3-2-4-9-7(8)5-6-13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPMFELCGIVSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=COC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269935 | |

| Record name | 4-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41019-56-1 | |

| Record name | 4-Benzofurancarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

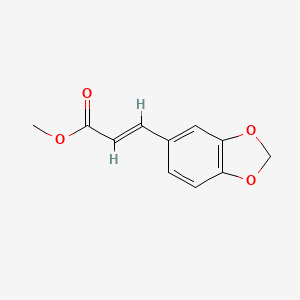

![Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B3136036.png)

![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)

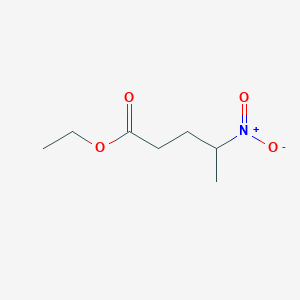

![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)